molecular formula C18H18N2O7S2 B2782990 N-(4-acetylphenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide CAS No. 1015606-14-0

N-(4-acetylphenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide

Cat. No.: B2782990
CAS No.: 1015606-14-0
M. Wt: 438.47
InChI Key: SBRKDYPQATZKOD-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide is a benzenesulfonamide derivative characterized by three key substituents:

  • 2-Methoxy group: Enhances electron-donating properties and influences molecular polarity.
  • N-(4-acetylphenyl): An acetyl-substituted aromatic moiety, which may modulate solubility and receptor-binding affinity.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O7S2/c1-12(21)13-3-5-14(6-4-13)19-29(25,26)17-11-15(7-8-16(17)27-2)20-18(22)9-10-28(20,23)24/h3-8,11,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRKDYPQATZKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(R)-5-(2-Aminopropyl)-N-(tert-butyl)-2-methoxybenzenesulfonamide [(R)-5]

Structural Features :

  • Core : 2-Methoxybenzenesulfonamide backbone.
  • Substituents: N-(tert-butyl): A bulky alkyl group increasing lipophilicity (logP). 5-(2-Aminopropyl): A chiral amine side chain introduced via biocatalytic methods (lipases, alcohol dehydrogenases) .

Comparison :

  • Bioactivity: The tert-butyl group may enhance membrane permeability compared to the acetylphenyl group, while the aminopropyl chain introduces basicity, affecting pH-dependent solubility .

2-Alkylthio-4-chloro-5-methyl-N-[imino-(4-methyl-1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides (19–26)

Structural Features :

  • Core : Benzenesulfonamide with 4-chloro and 5-methyl substituents.
  • Substituents: 2-Alkylthio group: Variable alkyl chains (e.g., methyl, ethyl) influencing steric bulk. Phthalazin-2-yl imino group: A planar heterocycle capable of π-π stacking .

Comparison :

  • Electronic Effects : The chloro and methyl groups are electron-withdrawing and donating, respectively, contrasting with the methoxy group in the target compound.
  • Synthesis : Prepared via condensation in acetic acid or dioxane, suggesting higher reaction temperatures compared to biocatalytic approaches .

2-[[4-(4-Bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

Structural Features :

  • Core : Oxazole-sulfonyl hybrid scaffold.
  • N-(2-methoxyphenyl)acetamide: Introduces a secondary amide and methoxy group .

Comparison :

  • Reactivity : The bromine atom may enhance metabolic stability compared to the acetyl group in the target compound.
  • Solubility: The oxazole ring and acetamide moiety could reduce hydrophobicity relative to the isothiazolidinone dioxido system .

Comparative Data Table

Compound Key Substituents Synthesis Method Inferred Properties
Target Compound 2-Methoxy, 3-oxoisothiazolidin dioxido, N-(4-acetylphenyl) Not specified High rigidity, moderate polarity
(R)-5 N-tert-butyl, 5-(2-aminopropyl) Chemoenzymatic Enhanced lipophilicity, chiral center
2-Alkylthio derivatives 4-Chloro, 5-methyl, 2-alkylthio, phthalazin-2-yl Acid/dioxane condensation Electron-withdrawing effects, planar stacking
Bromophenyl-oxazole derivative 4-Bromophenylsulfonyl, oxazole, N-(2-methoxyphenyl)acetamide Not specified Halogen bonding, potential metabolic stability

Key Research Findings

  • Structural Rigidity: The isothiazolidinone dioxido group in the target compound likely imposes greater conformational constraints than the flexible alkylthio or aminopropyl chains in analogs .
  • Synthetic Strategies : Biocatalytic methods (e.g., for (R)-5) offer enantioselectivity advantages over traditional organic synthesis, which may involve harsher conditions .
  • Solubility and Bioavailability : The acetylphenyl group balances hydrophobicity, whereas tert-butyl (in (R)-5) and bromophenyl (in ’s compound) may skew logP unfavorably .

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